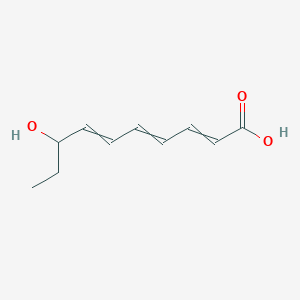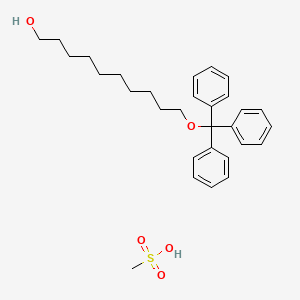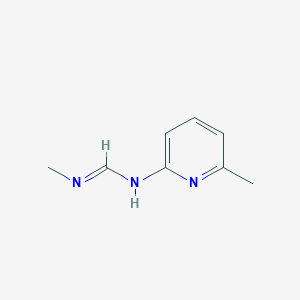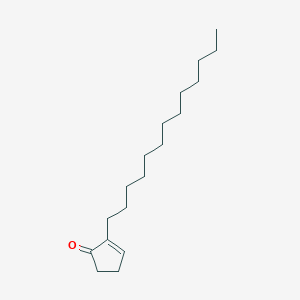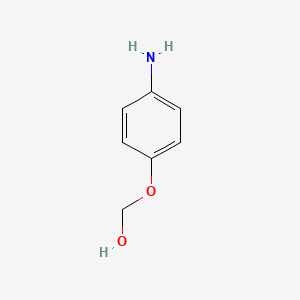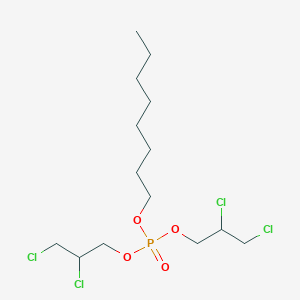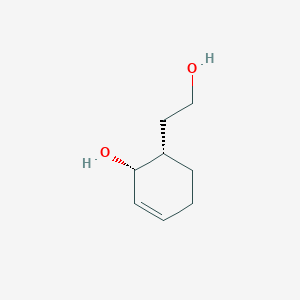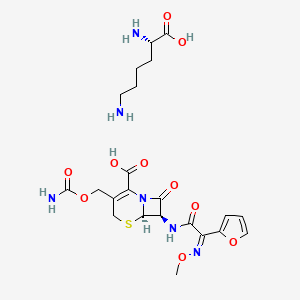
Cefuroxime lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefuroxime lysine is a second-generation cephalosporin antibiotic. It is a derivative of cefuroxime, designed to have better water solubility and less irritation to veins compared to its sodium counterpart . This compound is used to treat a variety of bacterial infections, including those affecting the respiratory tract, skin, and urinary tract .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cefuroxime lysine involves the reaction of cefuroxime with lysine. The process typically includes the following steps:
Activation of Cefuroxime: Cefuroxime is activated by reacting with a suitable activating agent.
Coupling with Lysine: The activated cefuroxime is then coupled with lysine under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) to ensure the quality of the final product .
化学反応の分析
Types of Reactions: Cefuroxime lysine undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and an acid or base catalyst.
Oxidation: May involve oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Leads to the formation of cefuroxime and lysine.
Oxidation and Reduction: These reactions can modify the functional groups on the cefuroxime molecule.
科学的研究の応用
Cefuroxime lysine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying cephalosporin antibiotics.
Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.
Medicine: Extensively used in clinical trials to evaluate its effectiveness against various bacterial infections.
Industry: Utilized in the pharmaceutical industry for the development of new antibiotic formulations
作用機序
Cefuroxime lysine exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .
類似化合物との比較
Cefuroxime Sodium: Another form of cefuroxime with similar antibacterial properties but less water solubility and more irritation to veins.
Cefotaxime: A third-generation cephalosporin with a broader spectrum of activity.
Comparison:
Water Solubility: Cefuroxime lysine has better water solubility compared to cefuroxime sodium.
Irritation: this compound causes less irritation to veins than cefuroxime sodium.
Spectrum of Activity: Cefotaxime has a broader spectrum of activity compared to this compound.
This compound stands out due to its improved solubility and reduced irritation, making it a preferred choice for intravenous administration.
特性
CAS番号 |
65527-51-7 |
|---|---|
分子式 |
C22H30N6O10S |
分子量 |
570.6 g/mol |
IUPAC名 |
(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C16H16N4O8S.C6H14N2O2/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;7-4-2-1-3-5(8)6(9)10/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);5H,1-4,7-8H2,(H,9,10)/b19-9-;/t10-,14-;5-/m10/s1 |
InChIキー |
CWTDDXMYNOJAMX-QWFHXNHVSA-N |
異性体SMILES |
CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
正規SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.C(CCN)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


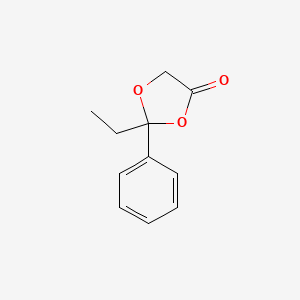
![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)
![Bis[bis(phenylsulfanyl)methyl]mercury](/img/structure/B14496262.png)
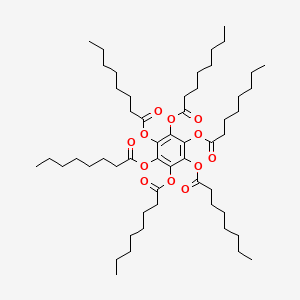
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
